molecular formula C12H11Cl3O3 B1325784 6-(3,4,5-Trichlorophenyl)-6-oxohexanoic acid CAS No. 951891-76-2

6-(3,4,5-Trichlorophenyl)-6-oxohexanoic acid

Cat. No. B1325784
M. Wt: 309.6 g/mol
InChI Key: NLCIUNDGVLLIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4,5-Trichlorophenyl)-6-oxohexanoic acid, also known as 6-TCPA, is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid, which is soluble in organic solvents and slightly soluble in water. 6-TCPA has been used in various studies to investigate its biochemical and physiological effects, as well as its potential applications in lab experiments.

Scientific Research Applications

Crystal Structures and Hydrogen-Bond Networks

6-(4-Chlorophenylamino)6-oxohexanoic acid has been studied for its crystal structures and hydrogen-bond networks. These structures are similar to those found in one form of 6-oxo-6-(phenylamino)hexanoic acid, highlighting the compound's relevance in structural chemistry and crystallography (Feeder & Jones, 1994).

Synthesis and Chemical Behavior

The synthesis and interconversion of similar compounds like 6-aroyl-4-oxohexanoic acids have been explored. These acids are prepared for intermediate use by acid-catalyzed solvolysis of substituted 3-(2-furyl)acrylophenones. This study contributes to understanding the chemical behavior and potential applications of such compounds in synthesis (Short & Rockwood, 1969).

Mass Spectrometric Characterization

Research on monocarboxylic acids with acyl functional groups, such as 5-oxohexanoic acid and 6-oxoheptanoic acid, has been conducted. This includes experimental characterization by electrospray ionization and theoretical studies using DFT calculations. This research is crucial for understanding the mass spectrometric properties and fragmentation behaviors of similar compounds (Kanawati et al., 2007).

Synthesis and Biological Activities

6-Aryl-4-oxohexanoic acids have been synthesized and tested for their effects on eicosanoid biosynthesis and anti-inflammatory in vivo activities. These compounds were evaluated in models used for non-steroidal anti-inflammatory drugs, highlighting their potential in medicinal chemistry (Abouzid et al., 2007).

Enzymatic Production Methods

An enzymatic method for producing 6-oxohexanoic acid from 6-aminohexanoic acid using an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274 has been developed. This method offers a biotechnological approach to producing such compounds, which could be relevant for industrial applications (Yamada et al., 2017).

properties

IUPAC Name

6-oxo-6-(3,4,5-trichlorophenyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl3O3/c13-8-5-7(6-9(14)12(8)15)10(16)3-1-2-4-11(17)18/h5-6H,1-4H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCIUNDGVLLIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901271376
Record name 3,4,5-Trichloro-ε-oxobenzenehexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901271376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4,5-Trichlorophenyl)-6-oxohexanoic acid

CAS RN

951891-76-2
Record name 3,4,5-Trichloro-ε-oxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trichloro-ε-oxobenzenehexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901271376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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